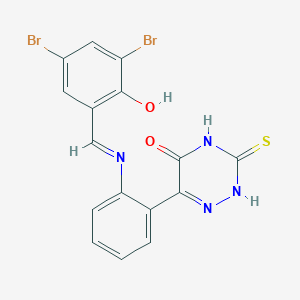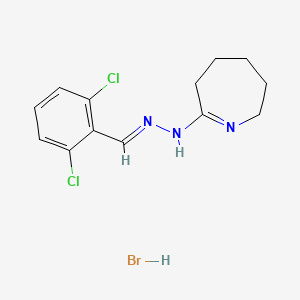
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dibromo-hydroxybenzylidene group, an amino group, and a thioxo-dihydro-triazinone ring
Vorbereitungsmethoden
The synthesis of 6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common synthetic route includes the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an appropriate amine to form the Schiff base. This intermediate is then reacted with a thiosemicarbazide derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds, forming new C=N bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The dibromo-hydroxybenzylidene group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The thioxo-dihydro-triazinone ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one include:
3,5-Dibromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the compound, known for its use in various organic reactions.
3,5-Dibromo-2-hydroxybenzoic acid: Another related compound with similar structural features, used in different chemical applications.
5-Bromo-2-hydroxybenzaldehyde: A simpler analog with one bromine atom, used in organic synthesis and research.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs .
Eigenschaften
CAS-Nummer |
303094-65-7 |
|---|---|
Molekularformel |
C16H10Br2N4O2S |
Molekulargewicht |
482.2 g/mol |
IUPAC-Name |
6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H10Br2N4O2S/c17-9-5-8(14(23)11(18)6-9)7-19-12-4-2-1-3-10(12)13-15(24)20-16(25)22-21-13/h1-7,23H,(H2,20,22,24,25) |
InChI-Schlüssel |
GQNPTNCRTTUMLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C(=CC(=C3)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{(2E)-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11982248.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11982253.png)
![(3Z)-3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11982266.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982274.png)

![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982291.png)

![(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982299.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982301.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide](/img/structure/B11982304.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11982308.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11982315.png)

